molecular formula C13H13F2N5 B2407646 N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332938-04-2

N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2407646
CAS RN: 332938-04-2
M. Wt: 277.279
InChI Key: XBNVLMASXWRGKK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (DFDMPG) is an organic compound that has been studied for its potential applications in scientific research. DFDMPG is an aminoguanidine derivative that has been used in a variety of biochemical and physiological studies. This compound is a small molecule that has been found to have a variety of properties that make it useful in laboratory experiments.

Scientific Research Applications

Synthesis and Derivative Formation

  • N-(2,4-difluorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine and its derivatives have been explored in the synthesis of various chemical compounds. For instance, cyclization of related guanidines with α-bromoacetophenone and ethyl bromoacetate produces derivatives of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one. These reactions are studied through quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).

Antibacterial and Antifungal Applications

  • Certain derivatives created from guanidines have been tested for antibacterial and antifungal activities. For example, compounds synthesized from guanidine hydrochloride showed promising results against bacterial and fungal strains such as Staphylococcus epidermidis, Enterobacter aerogenes, and Candida albicans (Thanh et al., 2009).

Study of Molecular Parameters and Reactivity

  • Studies involving N,N'-disubstituted derivatives of pyromellitic diimide include those with dimethylpyrimidin-2-yl and tetrafluorophenyl substitutions. Research in this area focuses on understanding the properties of these compounds using techniques like thermogravimetry, UV spectroscopy, cyclic voltammetry, and quantum chemical calculations (Komissarova et al., 2020).

Herbicidal Activities

  • Some derivatives of guanidines are studied for their potential herbicidal activities. For instance, N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea exhibited significant inhibitory activity against certain plant species (Liang Fu-b, 2014).

Antimalarial Activity

  • Research into antimalarial activities of certain guanidine derivatives has been conducted, exploring the potential of these compounds in treating malaria. This includes studies on compounds like N-(chlorophenyl)-N'-[4-(substituted amino)-6-(trichloromethyl)-1,3,5-triazin-2-yl]guanidines (Werbel et al., 1987).

Antibacterial Compound Synthesis

  • The synthesis of new heterocyclic compounds containing a sulfonamido moiety, suitable as antibacterial agents, involves reactions with guanidines, leading to the formation of various derivatives with high antibacterial activities (Azab et al., 2013).

Formation of Arginine Modifications

  • Studies on the reaction of methylglyoxal with the guanidino group of arginine, relevant to the field of biochemistry, have been conducted. This includes the formation of various products from reactions with this compound or its derivatives (Klöpfer et al., 2011).

Synthesis of Antifungal Agents

  • In the pharmaceutical field, derivatives of guanidines have been used in the synthesis of antifungal agents like voriconazole (Butters et al., 2001).

properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N5/c1-7-5-8(2)18-13(17-7)20-12(16)19-11-4-3-9(14)6-10(11)15/h3-6H,1-2H3,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNVLMASXWRGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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